molecular formula C18H20N4O B14177241 6-{1-[(Piperazin-1-yl)methyl]-1,3-dihydro-2H-benzimidazol-2-ylidene}cyclohexa-2,4-dien-1-one CAS No. 879874-35-8

6-{1-[(Piperazin-1-yl)methyl]-1,3-dihydro-2H-benzimidazol-2-ylidene}cyclohexa-2,4-dien-1-one

Cat. No.: B14177241
CAS No.: 879874-35-8
M. Wt: 308.4 g/mol
InChI Key: OABGPWATRBOWEW-UHFFFAOYSA-N
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Description

6-{1-[(Piperazin-1-yl)methyl]-1,3-dihydro-2H-benzimidazol-2-ylidene}cyclohexa-2,4-dien-1-one is a complex organic compound that features a benzimidazole core linked to a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{1-[(Piperazin-1-yl)methyl]-1,3-dihydro-2H-benzimidazol-2-ylidene}cyclohexa-2,4-dien-1-one typically involves multi-step procedures. . The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

Industrial Production Methods

Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis to achieve higher yields and purity . These methods are advantageous for scaling up the production while maintaining the structural integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

6-{1-[(Piperazin-1-yl)methyl]-1,3-dihydro-2H-benzimidazol-2-ylidene}cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of bases such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives, while substitution reactions can introduce various functional groups to the piperazine ring .

Scientific Research Applications

6-{1-[(Piperazin-1-yl)methyl]-1,3-dihydro-2H-benzimidazol-2-ylidene}cyclohexa-2,4-dien-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-{1-[(Piperazin-1-yl)methyl]-1,3-dihydro-2H-benzimidazol-2-ylidene}cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. It is known to act as an antagonist for dopamine and serotonin receptors, which explains its potential antipsychotic effects . Additionally, it may inhibit acetylcholinesterase, contributing to its cognitive-enhancing properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-{1-[(Piperazin-1-yl)methyl]-1,3-dihydro-2H-benzimidazol-2-ylidene}cyclohexa-2,4-dien-1-one apart is its unique combination of a benzimidazole core with a piperazine moiety, which imparts a broad spectrum of biological activities. This makes it a versatile compound for various scientific and industrial applications.

Properties

CAS No.

879874-35-8

Molecular Formula

C18H20N4O

Molecular Weight

308.4 g/mol

IUPAC Name

2-[1-(piperazin-1-ylmethyl)benzimidazol-2-yl]phenol

InChI

InChI=1S/C18H20N4O/c23-17-8-4-1-5-14(17)18-20-15-6-2-3-7-16(15)22(18)13-21-11-9-19-10-12-21/h1-8,19,23H,9-13H2

InChI Key

OABGPWATRBOWEW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CN2C3=CC=CC=C3N=C2C4=CC=CC=C4O

Origin of Product

United States

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